
ACIDE BENZILIQUE-D10 (ANNEAUX-D10)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzilic-D10 Acid (Rings-D10): is a deuterated form of benzilic acid, where the aromatic rings are fully deuterated. This compound is primarily used in research and analytical applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .
Applications De Recherche Scientifique
Benzilic-D10 Acid (Rings-D10) is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer molecule in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and as a standard in analytical chemistry.
Mécanisme D'action
Target of Action
Benzilic-D10 Acid (Rings-D10) is a type of 1,2-diketone Diketones are known to interact with various biological macromolecules, playing significant roles in numerous biochemical reactions .
Mode of Action
The Benzilic-D10 Acid (Rings-D10) undergoes a process known as the Benzilic Acid Rearrangement . This rearrangement involves the conversion of a 1,2-diketone into a carboxylic acid . The conditions for this reaction are deceptively simple, involving hydroxide followed by an acid quench, leading to the migration of a benzene ring . This mechanism is relatively straightforward .
Biochemical Pathways
The Benzilic Acid Rearrangement is a powerful synthetic tool for accessing significant biologically active molecules . The reaction is both catalytic (generally Lewis acid) and stereoselective . It has been used in the synthesis of various biologically active molecules, including syn and anti-hydroxy-iso-evoninic acids, α-hydroxy-α-perfluoroalkyl esters, selective nonsteroidal mineralocorticoid receptor antagonists, Geldanamycin type polyketides, and (−)-isatisine A .
Pharmacokinetics
The pharmacokinetics of a drug molecule generally involves its absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the drug .
Result of Action
The benzilic acid rearrangement, which this compound undergoes, is known to result in the formation of carboxylic acid from a 1,2-diketone . This rearrangement can lead to the migration of a benzene ring .
Action Environment
It’s known that the benzilic acid rearrangement occurs readily under strongly acidic conditions . This suggests that the pH of the environment could influence the compound’s action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Benzilic-D10 Acid (Rings-D10) typically involves the benzilic acid rearrangement. This reaction converts a 1,2-diketone into a carboxylic acid under basic conditions. The process involves the following steps :
Starting Material: Benzil (fully deuterated on the aromatic rings).
Reagents: Potassium hydroxide (KOH) in an aqueous medium.
Conditions: The reaction mixture is heated to promote the rearrangement.
Product Isolation: The resulting Benzilic-D10 Acid is isolated by acidification and subsequent purification.
Industrial Production Methods: While specific industrial methods for producing Benzilic-D10 Acid (Rings-D10) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Benzilic-D10 Acid (Rings-D10) undergoes several types of chemical reactions, including:
Oxidation: Conversion to benzilquinone under strong oxidizing conditions.
Reduction: Reduction to benzilic alcohol using reducing agents like lithium aluminum hydride.
Substitution: Formation of esters and amides through reactions with alcohols and amines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts or coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Benzilquinone.
Reduction: Benzilic alcohol.
Substitution: Benzilic esters and amides
Comparaison Avec Des Composés Similaires
Benzilic Acid: The non-deuterated form of Benzilic-D10 Acid.
Mandelic Acid: Another α-hydroxy acid with a phenyl group, but with different reactivity and applications.
Phenylacetic Acid: Similar structure but lacks the hydroxyl group on the α-carbon.
Uniqueness: Benzilic-D10 Acid (Rings-D10) is unique due to its deuterated aromatic rings, which provide distinct advantages in isotopic labeling studies. This allows for more precise tracking and analysis in various scientific applications .
Propriétés
Numéro CAS |
1219799-12-8 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
238.308 |
Nom IUPAC |
2-hydroxy-2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Clé InChI |
UKXSKSHDVLQNKG-LHNTUAQVSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O |
Synonymes |
BENZILIC-D10 ACID (RINGS-D10) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



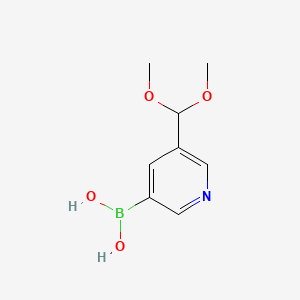
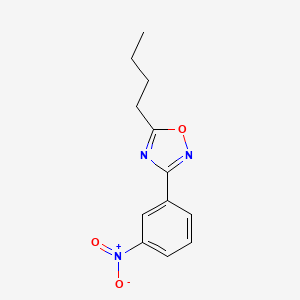
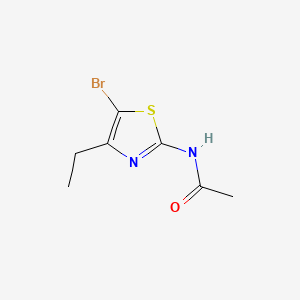
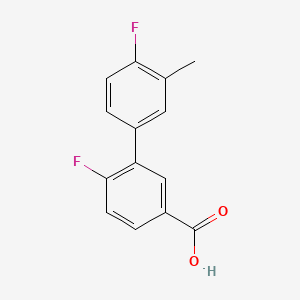
![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)
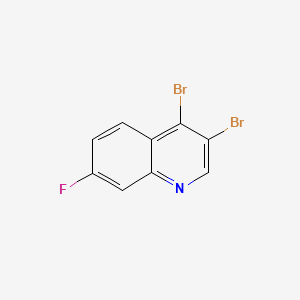
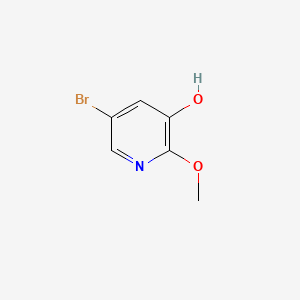
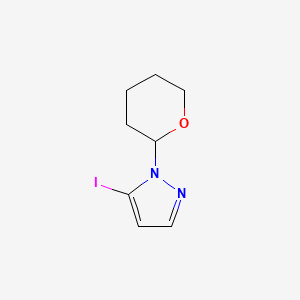
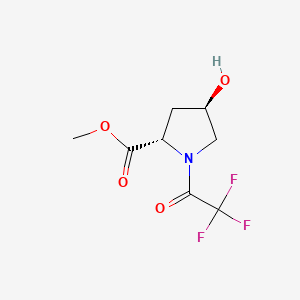
![Ethyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594991.png)
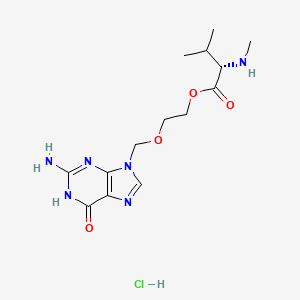
![[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane](/img/structure/B594996.png)
